molecular formula C19H22N2O3 B11564083 2-(2,6-dimethylphenoxy)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide

2-(2,6-dimethylphenoxy)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide

Cat. No.: B11564083
M. Wt: 326.4 g/mol
InChI Key: IRMNGXHCMLCDRN-HMMYKYKNSA-N
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Description

2-(2,6-dimethylphenoxy)-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylphenoxy group and a methoxyphenyl group linked through an acetohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide typically involves the reaction of 2,6-dimethylphenol with 4-methoxybenzaldehyde in the presence of an appropriate catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is then reacted with acetohydrazide to yield the final product. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, with reaction times varying from a few hours to overnight.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylphenoxy)-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy or methoxy derivatives.

Scientific Research Applications

2-(2,6-dimethylphenoxy)-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or by binding to specific receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-dimethylphenoxy)acetohydrazide
  • N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide
  • 2,6-dimethylphenol
  • 4-methoxybenzaldehyde

Uniqueness

2-(2,6-dimethylphenoxy)-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C19H22N2O3/c1-13-6-5-7-14(2)19(13)24-12-18(22)21-20-15(3)16-8-10-17(23-4)11-9-16/h5-11H,12H2,1-4H3,(H,21,22)/b20-15+

InChI Key

IRMNGXHCMLCDRN-HMMYKYKNSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N/N=C(\C)/C2=CC=C(C=C2)OC

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN=C(C)C2=CC=C(C=C2)OC

Origin of Product

United States

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